1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile
Overview
Description
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. Its pyrazolo portion is suitable as a hydrogen bond center. Simultaneously, the pyridine is thought to have a π–π stacking interaction with Phe589 .Scientific Research Applications
Synthesis and Device Characterization
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile derivatives have been synthesized and characterized for use in devices. El-Menyawy et al. (2019) explored pyrazolo[4,3-b]pyridine derivatives with methoxy and hydroxy phenyl groups. These compounds demonstrated stability up to 376 °C and showed polycrystalline structures. Thin films of these derivatives were deposited by thermal evaporation technique, exhibiting potential for use in devices with photovoltaic properties (El-Menyawy et al., 2019).
Corrosion Inhibition
Dandia et al. (2013) investigated synthesized pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Their study demonstrated that these compounds behave as mixed-type inhibitors, suggesting their potential application in protecting metals against corrosion (Dandia et al., 2013).
Biological Evaluation as Kinase Inhibitors
Chioua et al. (2009) synthesized and evaluated 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. They identified potential compounds for the treatment of Alzheimer's disease, indicating the medical relevance of these derivatives (Chioua et al., 2009).
Biomedical Applications
Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing their diversity, synthetic methods, and biomedical applications. This comprehensive analysis underscores the extensive potential of these compounds in various biomedical fields (Donaire-Arias et al., 2022).
Spectroscopic and Structural Investigations
Bahgat et al. (2009) conducted spectroscopic and structural investigations on pyrazolo[3,4-b]pyridine derivatives. Their research provided insights into the molecular structure and vibrational spectra, contributing to the understanding of these compounds' physical characteristics (Bahgat et al., 2009).
Antitumor and Antimicrobial Activities
El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial and antifungal activity, as well as antitumor activity against liver cell lines. Their findings suggest these compounds' potential in pharmaceutical applications (El-Borai et al., 2012).
Scalable Synthesis for Kinase Inhibition
Arunachalam et al. (2019) developed a scalable synthesis process for a potent kinase inhibitor involving 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. This advancement is significant for producing pharmaceuticals efficiently and safely (Arunachalam et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, 1H-Pyrazolo[3,4-b]pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFHVGAGWJTLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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